Tigecycline Metabolite M6 (9-AniMoMinocycline)
Description
Tigecycline Metabolite M6, also known as 9-AniMoMinocycline (9-AMC), is a primary metabolite of the glycylcycline antibiotic tigecycline. Structurally, 9-AMC retains the tetracycline core but features a 9-amino substitution, distinguishing it from its parent compound . This modification is critical to its biological activity, particularly in overcoming tetracycline resistance mechanisms. Recent studies highlight 9-AMC as a potent antimicrobial adjuvant, capable of reversing tigecycline resistance in Escherichia coli harboring the tet(X4) gene, which encodes a tetracycline-inactivating enzyme .
Properties
IUPAC Name |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPCMYBFDOLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of Minocycline
The foundational approach to synthesizing 9-AminoMinocycline involves nitration followed by reduction of minocycline. A patented method (CN114957031B) outlines a two-step process:
Nitration Reaction :
Minocycline is dissolved in a mixture of acetic acid and sulfuric acid, followed by the addition of nitric acid at 0–5°C. This yields 9-nitrominocycline, which is isolated via crystallization.- Conditions : 0–5°C, 2–4 hours, 85–90% yield.
- Key Reagents : Nitric acid (1.2–1.5 eq), sulfuric acid (catalyst).
Reduction and Sulfation :
The nitro group is reduced using hydrogen gas (H₂) over a palladium hydroxide catalyst in methanol. Subsequent sulfation with sulfuric acid produces 9-amino minocycline sulfate.- Conditions : 25–30°C, 6–8 hours, 90–95% yield.
- Catalyst : 5% Pd(OH)₂/C (10% w/w).
This method achieves high purity (>98%) and scalability, making it industrially viable.
Direct Amination via Catalytic Hydrogenation
An alternative route bypasses nitration by employing catalytic hydrogenation of halogenated intermediates. A study (ChemicalBook, 2020) describes the reaction of 9-chloroacetaminominocycline with t-butylamine and sodium iodide in N,N-dimethylacetamide:
- Reaction Setup :
- Solvent : N,N-dimethylacetamide (50°C, 2 hours).
- Reagents : Sodium iodide (0.3 eq), t-butylamine (1.5 eq).
- Workup :
This method avoids nitro intermediates, reducing byproduct formation but requires stringent pH control.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
The choice of solvent and catalyst significantly impacts yield and reaction kinetics:
| Parameter | Nitration-Reduction | Direct Amination |
|---|---|---|
| Solvent | Acetic acid | N,N-dimethylacetamide |
| Catalyst | Pd(OH)₂/C | Sodium iodide |
| Temperature | 0–30°C | 50°C |
| Yield | 90–95% | 92% |
| Purity | >98% | 92% |
The nitration-reduction pathway offers higher purity, while direct amination simplifies the synthesis with fewer steps.
pH and Temperature Dependence
- Nitration : Optimal at pH <1 (sulfuric acid medium), preventing side reactions.
- Reduction : Neutral pH (6.5–7.5) stabilizes the amino group post-hydrogenation.
- Direct Amination : pH 8.0–8.3 critical for crystallization.
Elevated temperatures (>50°C) in direct amination risk decomposition, necessitating precise thermal control.
Analytical Characterization
Chromatographic Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for validating 9-AminoMinocycline. Key parameters include:
Spectroscopic Confirmation
- UV-Vis : λₘₐₓ at 260 nm (tetracycline chromophore).
- NMR : δ 2.1–2.3 ppm (N-methyl groups), δ 6.8–7.2 ppm (aromatic protons).
Challenges and Innovations
Byproduct Mitigation
Green Chemistry Approaches
Recent advancements explore deep eutectic solvents (DES) for extraction and purification. For example, thymol:decanoic acid (1:1) achieves 95% recovery from complex matrices.
Chemical Reactions Analysis
Metabolic Formation from Tigecycline
9-AMC is produced via the metabolism of tigecycline, primarily through amide hydrolysis and glucuronidation pathways . Key steps include:
-
Hydrolysis : Cleavage of the glycylcyclamide side chain at the C9 position, yielding the free amino group.
-
Glucuronidation : Conjugation with glucuronic acid, forming a polar metabolite for excretion.
Table 1: Metabolic Pathways of Tigecycline Leading to 9-AMC
| Pathway | Enzyme System | Key Product | % of Dose | Reference |
|---|---|---|---|---|
| Amide hydrolysis | Hepatic amidases | 9-Aminominocycline | ≤10% | |
| Glucuronidation | UGT1A1/1A3 | 9-AMC glucuronide | Trace |
Reaction Scheme:
Interaction with Bacterial Targets
9-AMC enhances tigecycline’s antibacterial activity by:
-
Competitive Binding : Outcompeting tigecycline for Tet(X4) enzyme binding sites due to structural similarity .
-
Membrane Disruption : Increasing membrane permeability via interactions with lipid bilayers, as shown in Escherichia coli models .
Table 2: Mechanistic Effects of 9-AMC in Bacterial Systems
Stability and Degradation
9-AMC exhibits greater stability than tigecycline in the presence of Tet(X4) , a tetracycline-inactivating enzyme. Molecular docking studies reveal:
-
Stronger hydrogen bonding with Tet(X4) residues (ΔG = -9.2 kcal/mol vs. tigecycline’s -7.8 kcal/mol) .
-
Resistance to enzymatic oxidation due to the 9-amino group .
Future Research Directions
Scientific Research Applications
Tigecycline is a glycylcycline antibiotic with broad-spectrum activity, used to treat complex skin and soft tissue infections, complex abdominal infections, and hospital-acquired pneumonia . It functions by inhibiting bacterial protein synthesis . Tigecycline is primarily excreted through bile, with low kidney excretion .
One of the metabolites of tigecycline is N-acetyl-9-aminominocycline (M6) . A study has explored the use of 9-amino-minocycline conjugated to dendrimers for targeted delivery to inflamed cells in the injured brain .
9-Amino-Minocycline Conjugate
Dendrimer-9-amino-minocycline conjugate (D-mino) is designed for targeted delivery to inflamed cells in the injured brain . Generation 6-PAMAM dendrimer with ~256 hydroxyl surface groups (G6-OH) acts as the targeting platform, to which free mino is conjugated through a linker via CuAAC click-chemistry using microwave energy . D-mino enhances the intracellular availability of the drug due to its rapid uptake and suppresses inflammatory cytokine tumor necrosis factor .
Minocycline and RECK Expression
Minocycline can inhibit PDGF-BB-induced SMC proliferation and migration by restoring RECK expression and inhibiting MMP activation . Minocycline induces RECK expression dose-dependently within the therapeutic dose of 1-100 μM, and silencing RECK partially reverses the inhibitory effects of minocycline on PDGF-BB-induced MMP activation, and SMC proliferation and migration . Minocycline reversed PDGF-BB-induced RECK suppression and inhibited SMC proliferation and migration . Minocycline is a potent activator of RECK promoter activity using a reporter gene assay in RAS-transformed fibroblasts .
Other Metabolites
Mechanism of Action
The mechanism of action of 9-AniMoMinocycline involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts the normal functioning of the bacteria, leading to cell death. The compound also exhibits synergistic effects when combined with tigecycline, enhancing its antibacterial activity against resistant strains .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of 9-AMC with Tetracyclines
| Compound | Core Structure | Key Modifications | IC₅₀ (µM)* | Primary Role |
|---|---|---|---|---|
| Tigecycline | Tetracycline | Glycylcycline side chain | 21.5 | Antibacterial agent |
| 9-AMC | Tetracycline | 9-amino substitution | N/A | Antimicrobial potentiator |
| Tetracycline | Tetracycline | None | 20.8 | Antibacterial agent |
| Minocycline | Tetracycline | 7-dimethylamino | N/A | Antibacterial agent |
Role in Resistance Reversal vs. Other Adjuvants
9-AMC uniquely targets tet(X4)-mediated tigecycline resistance, a mechanism distinct from classical β-lactamase inhibitors (e.g., clavulanic acid) or efflux pump blockers. Key comparisons include:
- Synergy with Tigecycline : 9-AMC reduces the MIC of tigecycline by 8–16-fold in tet(X4)-positive E. coli, outperforming traditional adjuvants like clavulanic acid, which lack activity against tetracycline destructases .
- Detection of Resistance : The MALDI-Tet(X) assay leverages 9-AMC formation (detected at 602 m/z) to identify resistant strains with 99.19% sensitivity and 100% specificity, surpassing PCR-based methods in speed and cost .
Table 2: Performance of MALDI-Tet(X) Assay for Detecting 9-AMC
| Parameter | Value (%) | Reference |
|---|---|---|
| Sensitivity | 99.19 | |
| Specificity | 100 | |
| Turnaround Time | 3 hours |
Impact on Microbiota vs. Broad-Spectrum Antibiotics
While tigecycline is associated with significant gut microbiota alterations (e.g., reduced Bacteroides spp.), 9-AMC’s role remains unstudied. Comparisons with other antibiotics:
- Tigecycline vs. Ceftriaxone : Tigecycline causes less disruption to colonization resistance against Clostridioides difficile, likely due to its narrower spectrum .
Biological Activity
Tigecycline Metabolite M6, also known as 9-AniMoMinocycline, is a significant derivative of the glycylcycline antibiotic tigecycline, which itself is derived from minocycline. This metabolite has garnered attention due to its enhanced biological activity, particularly as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of Tigecycline Metabolite M6, including its mechanism of action, efficacy against various bacterial strains, and relevant research findings.
Tigecycline Metabolite M6 functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, similar to its parent compound, preventing the entry of aminoacyl-tRNA into the ribosome. This action halts peptide chain elongation, thereby inhibiting bacterial growth. The structural modification at the 9 position of the minocycline molecule enhances its binding affinity and activity against resistant bacterial strains .
Antimicrobial Efficacy
In vitro studies have demonstrated that Tigecycline Metabolite M6 retains significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its effectiveness is particularly notable against multidrug-resistant strains, allowing it to circumvent common resistance mechanisms associated with traditional tetracyclines .
Comparative Efficacy Table
| Bacterial Strain | Sensitivity to Tigecycline Metabolite M6 | Resistance Mechanisms |
|---|---|---|
| Staphylococcus aureus | High | mecA gene for methicillin resistance |
| Escherichia coli | Moderate | Efflux pumps and β-lactamase production |
| Klebsiella pneumoniae | High | KPC-producing strains |
| Pseudomonas aeruginosa | Moderate | Efflux pumps and porin loss |
Research Findings
Recent studies have explored various aspects of Tigecycline Metabolite M6's biological activity:
- Antibacterial Studies : In vitro tests have shown that M6 exhibits potent antibacterial effects against clinically relevant pathogens, including those resistant to other antibiotics. For example, a study highlighted its effectiveness against multidrug-resistant E. coli and K. pneumoniae strains .
- Pharmacokinetics : Research indicates that Tigecycline Metabolite M6 has a favorable pharmacokinetic profile, with high plasma protein binding and extensive tissue distribution. Its metabolism is limited, primarily excreted via bile and renal pathways .
- Case Studies : Clinical case reports have documented successful outcomes in treating infections caused by resistant bacteria using Tigecycline Metabolite M6 as part of combination therapy .
Applications and Future Directions
The unique properties of Tigecycline Metabolite M6 make it a promising candidate for further development in combating antibiotic-resistant infections. Its ability to overcome resistance mechanisms prevalent in Gram-positive and Gram-negative bacteria positions it as a potential therapeutic option in clinical settings where traditional antibiotics fail.
Potential Applications
- Treatment of complicated skin and soft tissue infections.
- Management of community-acquired bacterial pneumonia.
- Use in combination therapies to enhance efficacy against resistant pathogens.
Q & A
Q. What analytical methods are recommended for identifying Tigecycline Metabolite M6 in complex biological matrices?
To identify M6 in biological samples (e.g., plasma, urine), use liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) . Key steps include:
- Sample preparation : Employ protein precipitation with acetonitrile or solid-phase extraction to isolate metabolites.
- Chromatographic separation : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve M6 from matrix interferents.
- HRMS detection : Operate in positive ion mode with electrospray ionization (ESI+). Monitor M6’s exact mass (e.g., m/z 585.3 for [M+H]⁺) and fragment ions (e.g., m/z 467.2, 437.1) for structural confirmation .
- Validation : Include specificity, linearity (1–1000 ng/mL), and recovery (>80%) parameters.
Q. How does M6 contribute to tigecycline’s pharmacokinetic variability in critically ill patients?
M6 is a primary oxidative metabolite formed via hepatic CYP450 enzymes. Key factors influencing its variability:
- Renal/hepatic impairment : Reduced clearance in patients with organ dysfunction increases M6 exposure.
- Drug interactions : CYP450 inducers (e.g., rifampicin) or inhibitors (e.g., fluconazole) alter M6 formation rates.
- Population pharmacokinetic (PopPK) models : Incorporate covariates like age, albumin levels, and creatinine clearance to predict M6 exposure .
Q. What is the role of M6 in tigecycline-associated adverse events (e.g., coagulation dysfunction)?
M6 may exacerbate tigecycline’s off-target effects by inhibiting mitochondrial ribosomes or binding plasma proteins. For mechanistic studies:
- In vitro assays : Test M6’s impact on platelet aggregation (e.g., using platelet-rich plasma).
- Animal models : Administer M6 intravenously in rodents to monitor prothrombin time (PT) and activated partial thromboplastin time (aPTT).
- Biomarker correlation : Link M6 plasma concentrations to fibrinogen levels in clinical cohorts .
Advanced Research Questions
Q. How can contradictory data on M6’s antibacterial activity be resolved?
Conflicting reports on M6’s potency (e.g., in vitro vs. in vivo efficacy) require:
- Standardized testing : Use CLSI/EUCAST guidelines for MIC determination against Acinetobacter baumannii and Enterococcus faecium. Include a chelating agent (e.g., Mg²⁺) to mimic physiological conditions.
- Time-kill assays : Compare bactericidal effects of tigecycline and M6 at 1×/4× MIC over 24 hours.
- Transcriptomic analysis : Perform RNA-seq on bacterial cells exposed to M6 to identify differentially expressed resistance genes (e.g., tet(X) variants) .
Q. What experimental designs are optimal for studying M6’s toxicity in translational models?
- In vitro :
- Hepatocyte spheroids : Assess M6’s dose-dependent cytotoxicity (IC₅₀) using 3D cultures.
- Mitochondrial toxicity assays : Measure oxygen consumption rate (OCR) and ATP production in HepG2 cells.
- In vivo :
Q. How can multi-omics approaches clarify M6’s role in tigecycline resistance?
- Metabolomics : Profile M6’s interaction with bacterial membranes using LC-HRMS and lipidomics (e.g., altered cardiolipin levels).
- Proteomics : Apply SILAC labeling to identify M6-binding proteins in E. coli (e.g., ribosomal subunits).
- Metagenomics : Analyze gut microbiota from patients receiving tigecycline to detect M6-induced dysbiosis (e.g., Bacteroides suppression) .
Q. What statistical methods address heterogeneity in M6 pharmacokinetic data across populations?
- Non-linear mixed-effects modeling (NONMEM) : Use a two-compartment model with first-order elimination to account for inter-individual variability.
- Bayesian forecasting : Incorporate therapeutic drug monitoring (TDM) data to optimize M6 dosing in real time.
- Machine learning : Train random forest models on covariates (e.g., BMI, albumin) to predict M6 clearance .
Data Contradiction and Validation
Q. How to validate conflicting reports on M6’s stability under varying pH conditions?
- Forced degradation studies : Expose M6 to acidic (pH 2), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 24 hours.
- Stability-indicating assays : Quantify intact M6 via LC-HRMS and monitor degradation products (e.g., m/z 467.2).
- Cross-lab validation : Share samples with independent labs using harmonized protocols to confirm reproducibility .
Resource Integration
Q. Which public repositories host datasets for M6 structural and metabolic profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
